Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate
Description
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole-containing ester derivative characterized by a propanoate backbone substituted with a methylamino group and a fully methylated pyrazole ring (3,4,5-trimethyl).
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(methylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-7-8(2)13-14(9(7)3)6-10(12-4)11(15)16-5/h10,12H,6H2,1-5H3 |
InChI Key |
OLZTVQDNCPYZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C(=O)OC)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl groups at positions 3, 4, and 5.
Amino group introduction: The amino group is introduced through the reaction of the alkylated pyrazole with methylamine.
Esterification: Finally, the ester group is introduced by reacting the amino-substituted pyrazole with methyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The compound is compared to two classes of pyrazole-containing analogs from a 2012 Molecules study :
Pyran Derivatives
- Compound 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
- Compound 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
Thiophene Derivatives
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Key Differences and Implications
Functional Group Impact on Properties
Pyrazole Substitution: The target compound’s 3,4,5-trimethylpyrazole group enhances steric bulk and lipophilicity compared to the 5-amino-3-hydroxy substituents in 7a/b and 11a/b. This may improve membrane permeability but reduce aqueous solubility .
Backbone and Ester Groups: The propanoate ester in the target compound contrasts with the pyran or thiophene cores in analogs. Esters are prone to hydrolysis, suggesting shorter metabolic half-lives compared to carboxamide (7a/b) or cyano (11a/b) groups .
The absence of sulfur in the target’s synthesis (unlike 7a/b) may simplify purification.
Stability and Reactivity
- Trimethylpyrazole vs. Amino-Hydroxy Pyrazole: The methyl groups in the target compound likely improve oxidative stability compared to the hydroxy and amino groups in 7a/b and 11a/b, which are susceptible to oxidation or enzymatic deamination .
- Ester vs.
Biological Activity
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate, also known by its CAS number 1247505-26-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 224.30 g/mol. The compound features a pyrazole ring substituted with three methyl groups and an amino group that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
| Study | Microorganism Tested | Activity Observed |
|---|---|---|
| Umesha et al. (2009) | Staphylococcus aureus | Good antimicrobial activity |
| Nural et al. (2018) | Escherichia coli | Moderate inhibition |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have shown the ability to scavenge free radicals and protect against oxidative stress.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Assay | Significant reduction in DPPH radical concentration |
| Reducing Power Assay | Enhanced reducing capacity compared to control |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : Compounds like this compound may act on neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. This compound was found to exhibit notable activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Neuroprotective Effects
In a separate investigation focusing on neuroprotection, compounds similar to this compound were tested for their effects on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death rates when treated with the compound, highlighting its potential use in therapeutic strategies for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
